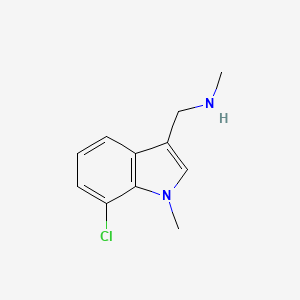
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-pyrimidin-4-amine
概要
説明
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-pyrimidin-4-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a nitro group, a chlorine atom, and a pyrazole ring with a cyclopropyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its attachment to the pyrimidine ring. The key steps include:
Formation of the pyrazole ring: This can be achieved by reacting cyclopropyl hydrazine with an appropriate diketone under acidic conditions.
Nitration of the pyrimidine ring: The pyrimidine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The nitrated pyrimidine is then chlorinated using thionyl chloride or phosphorus oxychloride.
Coupling reaction: The pyrazole ring is coupled with the chlorinated pyrimidine under basic conditions, typically using a base like sodium hydride or potassium carbonate in a polar aprotic solvent such as dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions are carefully controlled to minimize by-products and waste.
化学反応の分析
Types of Reactions
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation reactions: The pyrazole ring can be oxidized under strong oxidizing conditions, although this is less common.
Common Reagents and Conditions
Substitution: Sodium hydride, potassium carbonate, dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Conversion of the nitro group to an amino group, resulting in 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-amino-pyrimidin-4-amine.
Oxidation: Potential formation of oxidized pyrazole derivatives.
科学的研究の応用
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-pyrimidin-4-amine is not fully understood but is believed to involve interactions with specific molecular targets in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole and pyrimidine rings may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways.
類似化合物との比較
Similar Compounds
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-pyrimidin-4-amine: Lacks the nitro group, which may result in different biological activities.
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-amino-pyrimidin-4-amine: The nitro group is reduced to an amino group, potentially altering its reactivity and biological properties.
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-methyl-pyrimidin-4-amine: Substitution of the nitro group with a methyl group, which may affect its chemical and biological behavior.
Uniqueness
The presence of both the nitro group and the chlorine atom in 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-pyrimidin-4-amine makes it unique compared to its analogs. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions, providing a versatile platform for chemical modifications and biological interactions.
特性
分子式 |
C10H9ClN6O2 |
|---|---|
分子量 |
280.67 g/mol |
IUPAC名 |
2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C10H9ClN6O2/c11-10-12-4-7(17(18)19)9(14-10)13-8-3-6(15-16-8)5-1-2-5/h3-5H,1-2H2,(H2,12,13,14,15,16) |
InChIキー |
JSKJXTXUVCVMBY-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC(=NN2)NC3=NC(=NC=C3[N+](=O)[O-])Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[3-Methyl-4-(methylcarbamoyl)phenyl]boronic acid](/img/structure/B8288093.png)

![5-(3-Methyl-[1,2,4]oxadiazol-5-yl)-4-phenyl-thiazol-2-ylamine](/img/structure/B8288108.png)





